molecular formula C15H21BrO B164386 1-(4-Bromophenyl)nonan-1-one CAS No. 126334-26-7

1-(4-Bromophenyl)nonan-1-one

Cat. No.: B164386
CAS No.: 126334-26-7
M. Wt: 297.23 g/mol
InChI Key: JIVVSHXGCFTTTG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)nonan-1-one is an organic compound with the molecular formula C15H21BrO It is a brominated derivative of nonanone, characterized by the presence of a bromophenyl group attached to the nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)nonan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with nonane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(4-Bromophenyl)nonan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromophenyl group makes it a versatile building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications to enhance its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to target proteins, influencing its biological activity. Detailed studies on its mechanism of action involve molecular docking and biochemical assays to elucidate its interactions at the molecular level.

Comparison with Similar Compounds

1-(4-Bromophenyl)nonan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)nonan-1-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(4-Fluorophenyl)nonan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

    1-(4-Methylphenyl)nonan-1-one:

The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

1-(4-bromophenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVVSHXGCFTTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630768
Record name 1-(4-Bromophenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126334-26-7
Record name 1-(4-Bromophenyl)nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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